

Spectroscopic Data of 2-ethoxy-N-methylethanamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-ethoxy-N-methylethanamine

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This guide provides a comprehensive analysis of the spectroscopic data for **2-ethoxy-N-methylethanamine**, a secondary amine with an ether functional group. The information presented herein is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural characterization of this molecule. In the absence of publicly available experimental spectra, this guide leverages predictive methodologies and established spectroscopic principles to provide a robust analytical profile of the compound.

Introduction

2-ethoxy-N-methylethanamine (C₅H₁₃NO, Molar Mass: 103.16 g/mol) is a bifunctional molecule containing both a secondary amine and an ether linkage. The interplay of these two functional groups dictates its chemical reactivity and physical properties, making a thorough structural elucidation essential for its application in various scientific fields. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will delve into the predicted and expected spectroscopic signatures of **2-ethoxy-N-methylethanamine**, providing a detailed interpretation of its NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the unavailability of experimental spectra, the following ^1H and ^{13}C NMR data are predicted using advanced computational algorithms.^{[1][2][3][4][5][6][7]}

Predicted ^1H NMR Spectrum

The predicted ^1H NMR spectrum of **2-ethoxy-N-methylethanamine** in CDCl_3 reveals five distinct signals, corresponding to the five unique proton environments in the molecule.

Table 1: Predicted ^1H NMR Chemical Shifts and Splitting Patterns for **2-ethoxy-N-methylethanamine**

Signal	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
a	1.18	Triplet	3H	$\text{CH}_3\text{-CH}_2\text{-O-}$
b	2.45	Singlet	3H	$\text{CH}_3\text{-NH-}$
c	2.75	Triplet	2H	$\text{-O-CH}_2\text{-CH}_2\text{-NH-}$
d	3.48	Quartet	2H	$\text{CH}_3\text{-CH}_2\text{-O-}$
e	3.55	Triplet	2H	$\text{-O-CH}_2\text{-CH}_2\text{-NH-}$

Interpretation of the Predicted ^1H NMR Spectrum:

- Signal a (1.18 ppm, Triplet, 3H): This upfield triplet corresponds to the methyl protons of the ethoxy group. The triplet multiplicity arises from the coupling with the adjacent methylene protons (d).
- Signal b (2.45 ppm, Singlet, 3H): This singlet is assigned to the methyl protons attached to the nitrogen atom. The absence of adjacent protons results in a singlet.
- Signal c (2.75 ppm, Triplet, 2H): This triplet is attributed to the methylene protons adjacent to the nitrogen atom. The signal is split into a triplet by the neighboring methylene protons (e).

- Signal d (3.48 ppm, Quartet, 2H): This downfield quartet represents the methylene protons of the ethoxy group. The quartet arises from coupling with the three protons of the adjacent methyl group (a).
- Signal e (3.55 ppm, Triplet, 2H): The most downfield triplet corresponds to the methylene protons adjacent to the ether oxygen. Its proximity to the electronegative oxygen atom causes a significant downfield shift. The triplet multiplicity is due to coupling with the adjacent methylene protons (c).

The broad singlet for the N-H proton is not predicted by all algorithms but is expected to appear in the region of 1-5 ppm and would disappear upon D₂O exchange.[8]

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum of **2-ethoxy-N-methylethanamine** shows five distinct signals, one for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for **2-ethoxy-N-methylethanamine**

Signal	Chemical Shift (ppm)	Assignment
1	15.2	CH ₃ -CH ₂ -O-
2	36.3	CH ₃ -NH-
3	50.1	-O-CH ₂ -CH ₂ -NH-
4	66.5	CH ₃ -CH ₂ -O-
5	70.4	-O-CH ₂ -CH ₂ -NH-

Interpretation of the Predicted ¹³C NMR Spectrum:

- Signal 1 (15.2 ppm): The most upfield signal corresponds to the methyl carbon of the ethoxy group.
- Signal 2 (36.3 ppm): This signal is assigned to the methyl carbon attached to the nitrogen.

- Signal 3 (50.1 ppm): This signal represents the methylene carbon adjacent to the nitrogen atom.
- Signal 4 (66.5 ppm): The downfield shift of this signal is characteristic of a methylene carbon bonded to an oxygen atom in an ether linkage.
- Signal 5 (70.4 ppm): The most downfield signal is attributed to the other methylene carbon adjacent to the ether oxygen, also deshielded by the electronegative oxygen.

Experimental Protocol for NMR Spectroscopy:[\[2\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

A standard protocol for acquiring high-resolution NMR spectra is as follows:

- Sample Preparation: Dissolve 5-10 mg of **2-ethoxy-N-methylethanamine** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical to avoid interfering signals from the solvent itself.[\[12\]](#)
- Filtration: Filter the sample solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[\[2\]](#)
- Shimming: Place the NMR tube in the spectrometer and perform shimming to optimize the homogeneity of the magnetic field.
- Acquisition of ¹H NMR Spectrum: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- Acquisition of ¹³C NMR Spectrum: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

Infrared (IR) Spectroscopy

The IR spectrum of **2-ethoxy-N-methylethanamine** is expected to show characteristic absorption bands corresponding to the vibrations of its functional groups: a secondary amine (N-H), an ether (C-O), and aliphatic C-H bonds.[\[8\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

Table 3: Expected Characteristic IR Absorption Bands for **2-ethoxy-N-methylethanamine**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Intensity
3350-3310	N-H stretch	Secondary Amine	Weak to Medium
2975-2850	C-H stretch	Alkane (CH ₃ , CH ₂)	Strong
1470-1440	C-H bend	Alkane (CH ₂)	Medium
1380-1370	C-H bend	Alkane (CH ₃)	Medium
1250-1020	C-N stretch	Aliphatic Amine	Medium to Weak
1150-1085	C-O stretch	Ether	Strong
910-665	N-H wag	Secondary Amine	Broad, Strong

Interpretation of the Expected IR Spectrum:

- N-H Stretching: A weak to medium intensity band is expected in the 3350-3310 cm⁻¹ region, which is characteristic of the N-H stretching vibration of a secondary amine.[16]
- C-H Stretching: Strong absorptions in the 2975-2850 cm⁻¹ range will be present due to the symmetric and asymmetric stretching vibrations of the methyl and methylene groups.[20]
- C-H Bending: Bending vibrations for the CH₂ and CH₃ groups are expected to appear in the 1470-1440 cm⁻¹ and 1380-1370 cm⁻¹ regions, respectively.
- C-N Stretching: A medium to weak absorption corresponding to the C-N stretching of the aliphatic amine is anticipated between 1250-1020 cm⁻¹. [16]
- C-O Stretching: A strong, characteristic absorption band for the C-O stretching vibration of the ether group should be prominent in the 1150-1085 cm⁻¹ region.[18]
- N-H Wagging: A broad and strong band due to the out-of-plane bending (wagging) of the N-H bond is expected in the 910-665 cm⁻¹ range.[16]

Experimental Protocol for FTIR Spectroscopy:[21][22][23][24][25]

A typical procedure for obtaining an FTIR spectrum is as follows:

- **Background Spectrum:** Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
- **Sample Preparation (Liquid Film):** Place a drop of neat **2-ethoxy-N-methylethanamine** between two KBr or NaCl plates to create a thin liquid film.
- **Sample Analysis:** Place the sample holder in the spectrometer and acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The instrument's software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of **2-ethoxy-N-methylethanamine** is expected to produce a molecular ion peak and several characteristic fragment ions resulting from the cleavage of bonds adjacent to the heteroatoms (oxygen and nitrogen).^{[11][13][26][27][28]}

Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 103, corresponding to the molecular weight of the compound.

Proposed Fragmentation Pattern:

The primary fragmentation pathways for ethers and amines involve α -cleavage, which is the cleavage of a bond adjacent to the heteroatom.^[26]

- **α -Cleavage adjacent to Nitrogen:**
 - Loss of an ethyl group (-CH₂CH₃) from the carbon alpha to the nitrogen would lead to a fragment at m/z 74.
 - Loss of the ethoxyethyl radical (-CH₂CH₂OCH₂CH₃) would result in a fragment at m/z 30.
- **α -Cleavage adjacent to Oxygen:**

- Cleavage of the C-C bond between the two methylene groups could lead to a fragment at m/z 59 ($\text{CH}_3\text{NHCH}_2\text{CH}_2^+$) or m/z 45 ($\text{CH}_3\text{CH}_2\text{O}^+$).
- Loss of a methyl radical from the N-methyl group is also possible, leading to a fragment at m/z 88.

The base peak in the mass spectrum is likely to be one of the more stable carbocations formed through these α -cleavage pathways.

Experimental Protocol for Electron Ionization Mass Spectrometry:[\[29\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)[\[33\]](#)

A standard protocol for EI-MS analysis is as follows:

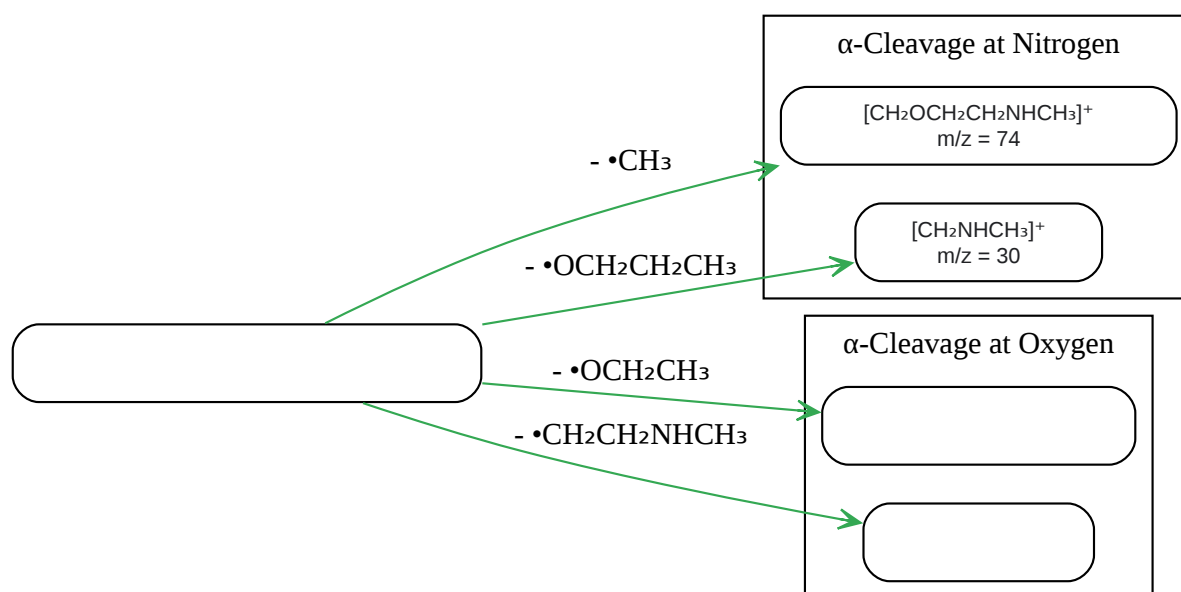
- **Sample Introduction:** Introduce a small amount of the volatile liquid sample into the ion source of the mass spectrometer, typically via a direct insertion probe or a gas chromatograph.
- **Ionization:** Bombard the sample molecules with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecules.[\[31\]](#)
- **Mass Analysis:** Accelerate the resulting positive ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates the ions based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and their abundance is recorded.
- **Data Representation:** The data is presented as a mass spectrum, which is a plot of ion intensity versus m/z .

Visualization of Molecular Structure and Fragmentation

Molecular Structure of **2-ethoxy-N-methylethanamine**

Caption: Molecular structure of **2-ethoxy-N-methylethanamine**.

Proposed Mass Spectrometry Fragmentation of **2-ethoxy-N-methylethanamine**



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Caption: Key fragmentation pathways of **2-ethoxy-N-methylethanamine** in EI-MS.

Conclusion

This technical guide provides a detailed spectroscopic characterization of **2-ethoxy-N-methylethanamine** based on predictive methods and fundamental spectroscopic principles. The predicted ^1H and ^{13}C NMR spectra, along with the expected IR absorption bands and mass spectral fragmentation patterns, offer a comprehensive structural profile of the molecule. The provided experimental protocols serve as a practical reference for researchers aiming to acquire and interpret the spectroscopic data of this compound. This information is crucial for the unambiguous identification and further application of **2-ethoxy-N-methylethanamine** in scientific research and development.

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